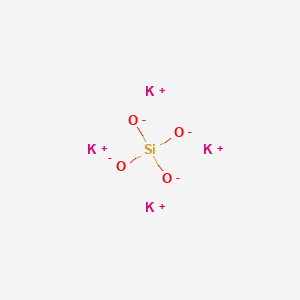

Potassium silicate

Description

Properties

CAS No. |

1312-76-1 |

|---|---|

Molecular Formula |

K2O5Si2 |

Molecular Weight |

214.36 g/mol |

IUPAC Name |

dipotassium;oxido-[oxido(oxo)silyl]oxy-oxosilane |

InChI |

InChI=1S/2K.O5Si2/c;;1-6(2)5-7(3)4/q2*+1;-2 |

InChI Key |

QQUPHDGGHUDUKR-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[K+].[K+].[K+].[K+] |

Color/Form |

COLORLESS OR YELLOWISH, TRANSLUCENT, GLASS-LIKE PIECES (SOLID) COLORLESS ANHYDROUS LUMP, SHATTERED OR GRANULAR; (SOLN) COLORLESS LIQ |

Other CAS No. |

14293-88-0 1312-76-1 |

physical_description |

Colorless or yellowish hygroscopic solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] |

Pictograms |

Corrosive; Irritant |

solubility |

USUALLY VERY SLOWLY SOL IN COLD WATER DEPENDING ON COMPOSITION, ALMOST INSOL IN COLD WATER SOL IN WATER WHEN HEATED WITH IT UNDER PRESSURE INSOL IN ALC |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Preparations

Sol-Gel Synthesis Routes

The sol-gel process offers a versatile method for producing potassium silicate (B1173343) with high purity and homogeneity at relatively low temperatures. This technique involves the transition of a system from a liquid "sol" into a solid "gel" phase. The synthesis of potassium orthosilicate (B98303) via this route typically involves the hydrolysis and condensation of silicate precursors in an alkaline environment.

Hydrolysis of Silicate Precursors (e.g., Tetraethyl Orthosilicate)

A common precursor for the sol-gel synthesis of silicates is tetraethyl orthosilicate (TEOS). The process begins with the hydrolysis of TEOS, where the ethoxy groups (-OC₂H₅) are replaced by hydroxyl groups (-OH) in the presence of water. This reaction is catalyzed by either an acid or a base. For the synthesis of potassium orthosilicate, a basic catalyst, typically potassium hydroxide (B78521) (KOH), is used.

The hydrolysis reaction can be represented as follows: Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH

Following hydrolysis, a condensation reaction occurs, where silanol (B1196071) groups (Si-OH) react with each other to form siloxane bonds (Si-O-Si), leading to the formation of a three-dimensional gel network.

Influence of Alkaline Conditions and Potassium Hydroxide Concentration

The alkaline conditions, provided by potassium hydroxide, are critical in the sol-gel synthesis of potassium orthosilicate. KOH acts as a catalyst for both the hydrolysis and condensation reactions. The concentration of KOH significantly influences the rate of these reactions and the structure of the resulting gel. Higher concentrations of KOH generally lead to faster reaction rates. The hydroxyl ions (OH⁻) from KOH promote the deprotonation of silanol groups, facilitating the condensation process. The potassium ions (K⁺) are incorporated into the silica (B1680970) network, leading to the formation of potassium silicate. The concentration of KOH can also affect the particle size and porosity of the final product.

Optimization of Reaction Parameters: pH, Temperature, and Precursor Ratios for Crystallinity and Phase Purity

To obtain potassium orthosilicate with high crystallinity and phase purity, careful optimization of several reaction parameters is essential. These parameters include pH, temperature, and the molar ratios of the precursors (e.g., TEOS to KOH and water to TEOS).

| Parameter | Effect on Synthesis | Optimized Conditions for Crystalline K₂SiO₃ |

| pH | Influences the rates of hydrolysis and condensation, and the stability of the sol. Higher pH generally favors condensation. | Alkaline pH is necessary for the incorporation of potassium ions. |

| Temperature | Affects the reaction kinetics. Higher temperatures can accelerate both hydrolysis and condensation, and promote crystallization. | Elevated temperatures, often followed by a calcination step, are typically required to achieve high crystallinity. |

| Precursor Ratios | The molar ratio of water to TEOS affects the completeness of hydrolysis. The ratio of KOH to TEOS determines the stoichiometry of the final product and influences the pH. | Stoichiometric ratios of K₂O to SiO₂ are targeted to obtain pure potassium orthosilicate. |

This table presents a generalized overview of the effects of key parameters on the sol-gel synthesis of potassium orthosilicate. Specific optimal conditions can vary depending on the detailed experimental setup.

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is another powerful method for preparing crystalline potassium orthosilicate. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures in a closed system, such as an autoclave.

High-Temperature and High-Pressure Conditions for Polymorph Formation

The use of high temperatures and pressures in hydrothermal synthesis can lead to the formation of different crystalline forms, or polymorphs, of potassium orthosilicate. The specific polymorph obtained depends on the precise temperature and pressure conditions, as well as the starting materials and the duration of the synthesis. These conditions can influence the crystal structure and, consequently, the physical and chemical properties of the final product. For instance, hydrothermal synthesis at pressures of approximately 1–3 GPa has been shown to yield distinct polymorphs of orthosilicates.

Reactant Systems: Quartz Sand and Aqueous Potassium Hydroxide Solutions

A common and economically viable reactant system for the hydrothermal synthesis of potassium silicate solutions involves the reaction of quartz sand (a crystalline form of silicon dioxide, SiO₂) with an aqueous solution of potassium hydroxide. researchgate.net The reaction is typically carried out in a pressure reactor at temperatures ranging from 150°C to 300°C. researchgate.net The pressure inside the reactor corresponds to the saturated water vapor pressure at these temperatures.

The fundamental reaction can be described as: SiO₂ (quartz) + 2KOH (aq) → K₂SiO₃ (aq) + H₂O

The concentration of the potassium hydroxide solution and the reaction temperature are key factors that determine the rate of dissolution of quartz and the composition of the resulting potassium silicate solution.

| Reactant System | Temperature Range (°C) | Pressure Conditions | Resulting Product |

| Quartz Sand & Aqueous KOH | 150 - 300 | Saturated water vapor pressure | Aqueous potassium silicate solution |

This table summarizes a typical reactant system and conditions for the hydrothermal synthesis of potassium silicate solutions.

Control of Hydrothermal Parameters: Temperature, Pressure, and Reaction Time

Hydrothermal synthesis offers a versatile method for producing potassium silicate solutions. This process involves the reaction of a silica source, such as quartz sand, with an aqueous potassium hydroxide solution in a closed system under controlled conditions. The key parameters influencing the final product are temperature, pressure, and the duration of the reaction.

Typically, these reactions are conducted in a pressure reactor at temperatures ranging from 150 to 300°C. google.comgoogle.com The pressure within the reactor corresponds to the saturated water vapor pressure at the chosen temperature. google.comgoogle.com By manipulating these conditions, it is possible to produce potassium silicate solutions with specific molar ratios of silica (SiO₂) to potassium oxide (K₂O). For instance, hydrothermal treatment can yield solutions with SiO₂:K₂O molar ratios of less than 2.75:1. google.com

Further refinement of the product can be achieved through a two-stage hydrothermal process. In this method, an initial potassium silicate solution is produced and then reacted with quartz that has been tempered at temperatures exceeding 1100°C. google.com This subsequent reaction, carried out under the same hydrothermal conditions, can increase the SiO₂:K₂O molar ratio to between 2.75:1 and 4.20:1. google.com Research has shown that at temperatures of 215°C or 225°C, with reaction times between 20 and 120 minutes, it is possible to achieve these higher molar ratios. google.com

The table below illustrates the effect of reaction time on the SiO₂:K₂O molar ratio at a constant temperature.

| Reaction Time (minutes) | Temperature (°C) | SiO₂ (%) | K₂O (%) | SiO₂:K₂O Molar Ratio |

| 15 | 215 | 6.44 | 19.64 | 0.51 |

| 30 | 215 | 12.32 | 18.40 | 1.05 |

| 60 | 215 | 21.34 | 16.62 | 2.02 |

| 120 | 215 | 25.03 | 15.72 | 2.50 |

This table demonstrates the progression of the hydrothermal reaction over time at a fixed temperature, showing an increase in the silica content relative to potassium oxide in the resulting solution.

Solid-State Reaction Methods

Solid-state reactions represent a more traditional approach to synthesizing potassium silicates, involving the direct reaction of solid precursors at elevated temperatures.

Direct Reaction of Potassium Hydroxide with Silica

Potassium silicate can be synthesized by the direct fusion of silica (SiO₂) with potassium hydroxide (KOH). stackexchange.com This reaction is typically carried out in a furnace at high temperatures, leading to the formation of potassium silicate and water, as shown in the idealized equation:

nSiO₂ + 2KOH → K₂O·nSiO₂ + H₂O wikipedia.org

The resulting solutions from this process are highly alkaline. wikipedia.org The rate of this reaction is influenced by the crystalline structure of the silica used; amorphous silica will dissolve more readily than crystalline quartz. matec-conferences.org For instance, fertilizer-grade potassium silicate has been successfully produced using this method with fusion temperatures reaching approximately 1350°C. stackexchange.com

Calcination Processes with Potassium Carbonate and Silica

An alternative solid-state method involves the calcination of a mixture of silica sand (SiO₂) and potassium carbonate (K₂CO₃). agridaeus.com This process also requires high temperatures, often in excess of 1200°C, to induce the reaction that forms vitreous potassium silicate and releases carbon dioxide gas. agridaeus.com The fundamental reaction is:

K₂CO₃ + SiO₂ → K₂O·xSiO₂ + CO₂ agridaeus.com

The molten anhydrous silicate is then cooled rapidly and can be dissolved in water under pressure and at high temperatures to form an aqueous potassium silicate solution. agridaeus.com The manufacturing of potassium silicates in glass furnaces by melting sand with potash at around 1450°C is a common industrial application of this principle. nih.gov The ratio of silica to potassium carbonate in the initial mixture determines the properties of the final product. matec-conferences.orgnih.gov Thermogravimetric analysis has shown that the reaction between K₂CO₃ and silica sand can be initiated at temperatures around 800-850°C, with the salt being fully converted. dtu.dk

Green Synthesis and Biomass-Derived Precursors

In a move towards more sustainable chemical production, researchers are exploring the use of biomass, particularly agricultural waste, as a source of silica for the synthesis of potassium silicate.

Utilization of Agricultural Waste Ashes (e.g., Rice Husk Ash, Rice Straw Ash)

Agricultural byproducts such as rice husks and rice straw are rich in silica. scielo.brresearchgate.net When these materials are incinerated, they produce an ash with a high concentration of silica, often in an amorphous and highly reactive form. scielo.br Rice husk ash (RHA), for example, can contain 87-97% silica. scielo.brresearchgate.net

This biomass-derived silica serves as a viable and sustainable precursor for the synthesis of potassium silicate. The process typically involves extracting the silica from the ash and then reacting it with a potassium source. For example, potassium silicate nanoparticles have been successfully synthesized from rice straw ash. researchgate.netiaea.org In one method, the rice straw was burned at 700°C for three hours to produce the ash, which was then used for silica extraction. researchgate.netiaea.org

Alkaline Leaching and Extraction Techniques

Alkaline leaching is a common method for extracting silica from agricultural waste ashes. scielo.br This technique involves treating the ash with an alkaline solution, such as potassium hydroxide (KOH), to dissolve the silica and form a potassium silicate solution. scielo.brresearchgate.net This approach not only extracts the silica but also incorporates the potassium in a single step.

Microwave-Assisted and Flame-Assisted Spray-Pyrolysis for Nanoparticle Formation

The synthesis of potassium orthosilicate nanoparticles can be achieved through advanced techniques such as flame-assisted spray-pyrolysis and microwave-assisted methods, which offer precise control over particle size and morphology.

Flame-Assisted Spray-Pyrolysis (FSP) is a versatile and scalable process for the rapid synthesis of a wide range of nanostructured materials, including complex oxides. researchgate.netrsc.org The technique involves the combustion of a precursor solution that is sprayed as fine droplets into a flame. researchgate.net In the high-temperature environment of the flame, the precursor droplets undergo evaporation, and the subsequent chemical reactions lead to the formation of nanoparticles. tandfonline.com This one-step, continuous process allows for the flexible design of nanoparticles with engineered functionalities. researchgate.netrsc.org

Key stages in the FSP process include precursor atomization, combustion, and nanoparticle formation through nucleation and growth. tandfonline.com The physicochemical properties of the resulting nanoparticles, such as crystallinity and morphology, are influenced by the high temperatures inherent to the process. researchgate.net Research has demonstrated the capability of flame-assisted spray-pyrolysis to produce spherical potassium silicate nanoparticles with sizes around 50 nm. researchgate.net For this, a silica source, such as rice straw ash, is first extracted using an alkaline solution with potassium hydroxide (KOH), which also serves as the potassium source. researchgate.net This solution is then fed into the FSP apparatus to generate the nanoparticles. researchgate.net

Microwave-Assisted techniques, particularly combined with hydrothermal methods, represent another effective route for producing potassium silicate nanomaterials. In a hydrothermal-microwave synthesis, reactants are heated under pressure using microwave irradiation. researchgate.net This approach leverages the rapid, uniform heating characteristic of microwaves to accelerate the reaction. nih.govjmaterenvironsci.com One documented method involves using rice husk ash, which has a high silica content, as the silicon source. researchgate.net The ash is treated with a potassium hydroxide (KOH) solution and subjected to microwave heating. researchgate.net Optimal conditions for this synthesis have been identified, leading to the successful formation of potassium silicate. researchgate.net

Advanced Synthesis Techniques and Innovations

Microwave-assisted synthesis stands out as a significant innovation in the preparation of silicate compounds, offering substantial improvements over conventional heating methods. The use of microwave energy is recognized for accelerating reaction kinetics, leading to dramatically reduced synthesis times and often higher product yields. nih.govgoogle.com

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics and Yield

The application of microwave irradiation in the synthesis of potassium silicate significantly enhances reaction efficiency. Unlike conventional thermal methods that rely on conduction and convection, microwaves heat materials directly and volumetrically, which accelerates reaction kinetics and can lead to a significant reduction in energy consumption. jmaterenvironsci.com This rapid and selective heating can shorten synthesis times from hours to mere minutes. researchgate.netnih.gov

In the hydrothermal-microwave synthesis of potassium silicate from silica-rich rice husk ash, specific reaction parameters have been optimized to maximize efficiency. Research has identified optimal conditions for the formation of potassium silicate using this method, demonstrating the precise control afforded by microwave technology. researchgate.net The process involves the reaction of the silica source with a high-concentration alkali hydroxide solution under specific microwave power and irradiation time. researchgate.net

The following interactive table summarizes the optimized parameters from a study on the hydrothermal-microwave synthesis of potassium silicate. researchgate.net

| Parameter | Optimized Value | Outcome |

| Alkali Hydroxide (KOH) Concentration | 10 M | Optimized for silicate formation |

| Microwave Power | 800 Watts | Optimized for silicate formation |

| Reaction Time | 10 minutes | Optimized for silicate formation |

| Product | Potassium Silicate | Used as a catalyst, yielding 88.40% methyl ester in a biodiesel application |

The significant improvement in reaction rates is a key advantage of microwave-assisted methods. While conventional heating might require reaction times extending to 48 hours for some silicate materials, microwave-assisted processes can achieve the desired product in as little as two hours, or even minutes in some cases. researchgate.netnih.gov This acceleration is attributed to the efficient and direct interaction of microwaves with the reactant molecules. jmaterenvironsci.com The result is not only a faster synthesis but also potentially higher yields and a more energy-efficient and environmentally friendly process. jmaterenvironsci.comrsc.org

Crystallographic and Structural Investigations

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is an indispensable technique for the structural characterization of crystalline materials like potassium orthosilicate (B98303). It provides detailed information about the atomic arrangement within the crystal lattice.

Powder Diffraction Techniques for Textured and Untextured Samples

Powder XRD experiments can be performed on both textured and untextured samples of potassium orthosilicate. An untextured, or randomly oriented, sample consists of a vast number of small crystallites with their crystallographic axes oriented randomly. This is the ideal condition for standard powder diffraction techniques, as it ensures that all possible diffraction peaks are observed with their expected relative intensities.

In some cases, a sample may exhibit preferred orientation, or texture, where the crystallites are not randomly oriented but have a tendency to align in a specific direction. academie-sciences.fr This can occur due to the sample preparation method or the crystal growth habit. academie-sciences.fr While texture can complicate standard analysis, specialized techniques and data analysis methods have been developed to handle textured samples. In fact, in some advanced structure determination methods, texture is intentionally induced and utilized to help solve complex crystal structures from powder diffraction data. academie-sciences.fr Data can be collected in different geometries, such as transmission mode, which can be advantageous for certain sample types. academie-sciences.fr

Below is a table summarizing the crystallographic data for a form of potassium silicate (B1173343).

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 13.269 Å |

| b | 6.330 Å |

| c | 15.952 Å |

| α | 72.085° |

| β | 90.000° |

| γ | 90.000° |

| Calculated Density | 2.41 g/cm³ |

| Data sourced from the Materials Project. materialsproject.org |

Electron Microscopy for Morphological and Elemental Analysis

Scanning Electron Microscopy (SEM) is a critical technique for characterizing the surface topography and morphology of materials. In the context of potassium orthosilicate and related silicate compounds, SEM studies reveal details about particle size, shape, and aggregation, which are influenced by the synthesis method.

While specific SEM micrographs of pure, crystalline potassium orthosilicate are not widely available in the public domain, studies on related potassium-containing silicate materials provide valuable insights. For instance, research on nano-silica synthesized using potassium hydroxide (B78521) (KOH) as the alkali source shows the formation of spherical, though dissimilar in size, and agglomerated nanoparticles. researchgate.net In one study, the average particle size of nano-silica obtained using potassium hydroxide was 52.6 nm. researchgate.net Another study on a silica-potassium-humic substance composite prepared by spray drying also reported the formation of spherical particles. pediaa.com

Table 1: Morphological Characteristics of Potassium-Containing Silicate Materials from SEM Studies

| Material | Synthesis/Application Context | Observed Morphology | Particle Size | Source |

|---|---|---|---|---|

| Nano-silica | Sol-gel synthesis with KOH | Spherical, agglomerated | ~52.6 nm (average) | researchgate.net |

| Si-K-HAs Composite | Spray drying | Spherical | 17.30 µm to 41.11 µm | pediaa.com |

| Textured Silicon | Etching with K₂SiO₃ solution | Pyramidal surface features | 1.78 µm to 2.13 µm (pyramid size) | researchgate.net |

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique coupled with electron microscopy to provide elemental analysis of a sample. wikipedia.orgthermofisher.com It works by detecting the characteristic X-rays emitted from a sample when it is bombarded by the electron beam, allowing for the identification and quantification of the elements present. wikipedia.orgkcl.ac.uk This technique can be used to create elemental maps, which visualize the spatial distribution of different elements across the sample's surface. myscope.training

The principles of EDS analysis are broadly applicable. Each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org By analyzing the position and intensity of these peaks, a qualitative and quantitative compositional analysis can be performed. In an elemental map of potassium orthosilicate, one would expect to see a uniform distribution of K, Si, and O, corresponding to the homogeneous nature of the compound. Any impurities or phase segregation would be identifiable as localized concentrations of other elements or variations in the K:Si:O ratio.

High-Pressure Crystallography and Phase Stability

The behavior of silicate minerals under high pressure is of fundamental importance in geoscience and materials science. High-pressure crystallography studies reveal how the atomic arrangement in a crystal changes under compression, often leading to polymorphic transformations—transitions to different crystal structures of the same chemical composition.

While specific high-pressure studies detailing the polymorphic transformations of potassium orthosilicate (K₂SiO₃ or K₄SiO₄) are limited, research on related potassium-bearing silicates and alkali metals provides a framework for understanding its potential behavior. For instance, studies on elemental potassium have shown a sequence of structural phase transitions under increasing pressure, from body-centered cubic (bcc) at ambient pressure to face-centered cubic (fcc) and then to more complex structures at pressures exceeding 100 kbar. researchgate.netaps.orgarxiv.org

More relevantly, investigations into potassium-bearing aluminosilicates, such as kalsilite (KAlSiO₄), have demonstrated pressure-induced phase transitions. Natural kalsilite undergoes a reversible, first-order isostructural phase transition at approximately 3.7 GPa (37 kbar). mdpi.com Furthermore, hydrothermal synthesis of silicates at elevated pressures (e.g., ~1–3 GPa) can yield distinct polymorphs, as observed in studies of magnesium orthosilicate. researchgate.net It is reasonable to infer that potassium orthosilicate would also exhibit a series of pressure-induced polymorphic transformations, likely to denser phases with higher coordination numbers for silicon, though specific transition pressures and structures have yet to be experimentally determined.

The physical and chemical properties of minerals in the Earth's mantle, which experiences extreme pressures and temperatures, are critical inputs for geochemical and geophysical models of the planet's interior. Potassium is a significant element in these models due to its presence in minerals and its radioactive isotope, ⁴⁰K, which is a major source of radiogenic heat. researchgate.net

The study of the elastic properties, such as the bulk modulus (resistance to compression) and shear modulus (resistance to shearing), of mantle minerals under high pressure is essential for interpreting seismic wave data to model mantle composition. researchgate.net While direct experimental data on the elastic properties of potassium orthosilicate are not available, the principles can be understood from related systems. For example, studies on β-Mg₂SiO₄ show that the pressure derivatives of bulk (K) and shear (G) moduli are crucial for understanding velocity contrasts between different mineral phases in the mantle. researchgate.net To accurately model regions of the mantle that may contain potassium-bearing silicates, pressure-dependent elastic data for these compounds are required. researchgate.net

Stable potassium isotopes (⁴¹K/³⁹K) have also emerged as a powerful tracer for understanding continental weathering and the global silicate cycle, highlighting the importance of potassium silicate chemistry in broad geochemical contexts. researchgate.net

Table 2: Elastic Moduli of Related Materials

| Material | Bulk Modulus (K) | Shear Modulus (G) | Young's Modulus (E) | Notes | Source |

|---|---|---|---|---|---|

| Silicon (Si) | 100 GPa | - | - | Elemental | usda.gov |

| Fused Silica (B1680970) (SiO₂) | 34.3 - 36.1 GPa | 30.8 - 32.3 GPa | 71.2 - 74.8 GPa | Amorphous | nih.gov |

| α-Quartz (SiO₂) | 37 GPa | 44 GPa | 97 GPa | Crystalline | researchgate.net |

| Albite (NaAlSi₃O₈) | 56.9 - 69.1 GPa | 28.7 - 35.8 GPa | 71.1 - 88.5 GPa | Polycrystalline aggregate | ceramics-silikaty.cz |

Structural Relationships with Other Silicate Systems

Potassium orthosilicate belongs to the nesosilicate (or orthosilicate) subclass of silicate minerals, which are characterized by isolated [SiO₄]⁴⁻ tetrahedra. researchgate.net This fundamental structural unit distinguishes them from other silicate subclasses, such as sorosilicates (paired tetrahedra), cyclosilicates (rings), inosilicates (chains), phyllosilicates (sheets), and tectosilicates (frameworks). The isolated nature of the tetrahedra in orthosilicates means that the bonding between them is mediated entirely by cations, in this case, potassium ions (K⁺).

A direct comparison can be made with sodium orthosilicate (Na₄SiO₄) and other alkali metasilicates like sodium metasilicate (B1246114) (Na₂SiO₃). While both potassium and sodium silicates are composed of alkali metal cations and silicate anions, the difference in the ionic radius of the cation (K⁺ > Na⁺) leads to variations in their crystal structures and physical properties. For instance, potassium silicate generally exhibits higher solubility in water and greater thermal stability compared to its sodium counterpart. wikipedia.org

The crystal structure of sodium metasilicate (Na₂SiO₃) is orthorhombic, featuring distorted NaO₅ trigonal bipyramids and SiO₄ tetrahedra that share corners to form chains. nih.gov Potassium metasilicate (K₂SiO₃) is also known to adopt chain or cyclic structures with interlinked SiO₃²⁻ monomers, where each silicon atom is tetrahedrally coordinated by oxygen. wikipedia.org The specific arrangement of these chains or rings and the coordination of the K⁺ ions define the precise crystal structure, which differs from that of Na₂SiO₃ due to the larger size of the potassium cation. This difference in cation size also influences the structure of more complex alkali silicate glasses, affecting the distribution and connectivity of the silicate tetrahedra. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Potassium Orthosilicate | K₄SiO₄ |

| Potassium Metasilicate | K₂SiO₃ |

| Silicon | Si |

| Oxygen | O |

| Potassium Hydroxide | KOH |

| Silicon Dioxide / Silica | SiO₂ |

| Potassium Carbonate | K₂CO₃ |

| Kaolin (B608303) | Al₂Si₂O₅(OH)₄ |

| Kalsilite | KAlSiO₄ |

| Magnesium Orthosilicate | Mg₂SiO₄ |

| Sodium Orthosilicate | Na₄SiO₄ |

| Sodium Metasilicate | Na₂SiO₃ |

| Albite | NaAlSi₃O₈ |

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. For silicates, these methods are highly sensitive to the connectivity of the SiO₄ tetrahedra, making them ideal for characterizing the degree of polymerization and the local structure.

FTIR spectroscopy is a valuable technique for investigating the bonding environments within silicate (B1173343) networks. The position of the primary Si-O-X (where X can be Si, K, or H) stretching band provides information on the bond angles and lengths within the structure. aau.dk In amorphous silica (B1680970), which is composed primarily of Q⁴ species (silicon bonded to four other silicon atoms via bridging oxygens), this main stretching peak is observed around 1100 cm⁻¹. aau.dk

When potassium oxide is introduced into the silica network, it depolymerizes the structure by creating non-bridging oxygens (NBOs). This change is reflected in the FTIR spectra. The formation of Q³ units, which have one non-bridging oxygen, results in the appearance of a distinct Si-O stretching band at approximately 1050 cm⁻¹. aau.dk The presence and relative intensity of these bands allow for a qualitative and sometimes quantitative assessment of the different Si-O bonding environments within potassium silicate materials. aau.dkresearchgate.net Other characteristic bands include Si-O bending vibrations, which are typically found at lower wavenumbers, such as 800 cm⁻¹ and between 890 and 975 cm⁻¹. aau.dk

Table 1: Key FTIR Absorption Bands in Potassium Silicate Systems

| Vibrational Mode | Qⁿ Unit Assignment | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Si-O Asymmetric Stretching | Q⁴ (Si-O-Si) | ~1100 | aau.dk |

| Si-O Stretching | Q³ (Si-O-NBO) | ~1050 | aau.dk |

| Si-O Bending | - | 890 - 975 | aau.dk |

| Si-O Bending | - | ~800 | aau.dk |

Raman spectroscopy is exceptionally effective for identifying and quantifying the various structural units (Qⁿ species) in potassium silicate glasses and melts. mdpi.combohrium.com As the concentration of potassium oxide increases in a silicate system, the Raman spectra exhibit systematic changes. mdpi.com Specifically, the high-frequency band around 1100 cm⁻¹, attributed to vibrations in Q³ units, decreases in intensity. mdpi.comcdnsciencepub.com Concurrently, a band near 945 cm⁻¹ emerges, which is assigned to vibrations within Q² units (SiO₄ tetrahedra with two non-bridging oxygens). mdpi.com

This technique allows for the quantitative analysis of the equilibrium reaction between different Qⁿ species, often represented as:

2Qⁿ ⇌ Qⁿ⁺¹ + Qⁿ⁻¹

For example, the equilibrium between Q³, Q⁴, and Q² units (2Q³ ⇌ Q⁴ + Q²) has been studied extensively. researchgate.net In potassium silicate melts, the speciation is more ordered compared to sodium silicate melts at a given temperature, although this difference diminishes as the temperature rises. researchgate.net By deconvoluting the high-frequency region of the Raman spectra, the relative abundances of Q¹, Q², and Q³ units can be determined, providing a detailed picture of the silicate network's polymerization state. mdpi.com

Table 2: Characteristic Raman Bands for Qⁿ Structural Units in Potassium Silicates

| Qⁿ Unit | Approximate Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|

| Q³ | ~1100 | Associated with tetrahedra with one non-bridging oxygen | mdpi.comcdnsciencepub.com |

| Q² | ~945 | Associated with tetrahedra with two non-bridging oxygens | mdpi.com |

Raman spectroscopy also provides insights into oxygen speciation, distinguishing between bridging oxygen (BO, Si-O-Si) and non-bridging oxygen (NBO, Si-O⁻). The relative intensities of Raman bands associated with different Qⁿ species are directly related to the BO/NBO ratio. For instance, an increase in the intensity of the Q² band relative to the Q³ band signifies a higher concentration of NBOs and a more depolymerized network. mdpi.com

Furthermore, detailed analysis of Raman spectra has revealed more subtle structural features. In some potassium silicate glasses, evidence for two distinct types of Q³ signals has been observed, suggesting variations in the local environment of these structural units. cdnsciencepub.com This level of detail is crucial for understanding the distribution of alkali cations and the potential for non-random structural arrangements within the glass. While Raman spectroscopy is a powerful tool for studying BO and NBO, its ability to directly detect "free oxide" (O²⁻, oxygen bonded only to potassium cations) is limited, as this species is not expected to have a strong Raman signal in the typical measurement range. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, element-specific technique that provides quantitative information about the local chemical environment of NMR-active nuclei, such as ²⁹Si and ¹⁷O.

²⁹Si NMR is the definitive method for quantifying the distribution of Qⁿ species in silicate materials. The ²⁹Si chemical shift is highly sensitive to the number of bridging oxygen atoms attached to a silicon tetrahedron. berkeley.edu As the number of bridging oxygens decreases (i.e., moving from Q⁴ to Q⁰), the ²⁹Si resonance shifts to a lower frequency (becomes less negative).

In studies of potassium silicate glasses, distinct peaks are observed for different Qⁿ species. For glasses with high silica content, two types of Q⁴ species have been identified: Q⁴-3, which are Q⁴ units connected to at least one Q³ neighbor, and Q⁴-4, which are connected only to other Q⁴ units. researchgate.net The ability to resolve these different environments provides unparalleled detail about the connectivity and distribution of species within the silicate network. berkeley.eduresearchgate.net

While one-dimensional ²⁹Si MAS NMR is highly informative, spectral overlap can sometimes be a challenge, particularly in resolving Q⁴ signals that may be obscured by strong Q³ peaks. researchgate.net Advanced techniques like two-dimensional ²⁹Si Magic Angle Flipping (MAF) NMR can overcome this limitation, providing better resolution and more accurate quantification of all present Qⁿ species. researchgate.net

Table 3: Typical ²⁹Si NMR Chemical Shift Ranges for Qⁿ Species in Silicate Glasses

| Qⁿ Species | Description | Typical Chemical Shift Range (ppm) |

|---|---|---|

| Q⁴ | Four bridging oxygens | -105 to -115 |

| Q³ | Three bridging oxygens | -90 to -100 |

| Q² | Two bridging oxygens | -75 to -90 |

| Q¹ | One bridging oxygen | -65 to -75 |

Note: Ranges are approximate and can vary with cation type and composition.

¹⁷O NMR spectroscopy directly probes the local environment of oxygen atoms, making it an indispensable tool for distinguishing between bridging oxygen (BO) and non-bridging oxygen (NBO) sites. illinois.eduberkeley.edu In aqueous potassium silicate solutions, these two environments give rise to distinct, though often overlapping, spectral regions. NBO groups (Si-O⁻ or Si-OH) typically resonate in a range of 35-55 ppm relative to water, while BO groups (Si-O-Si) are found further downfield in the 45-85 ppm range. illinois.edu

A significant area of research and debate in silicate glass science has been the existence and concentration of "free oxide" (O²⁻), which would represent a third oxygen species. cdnsciencepub.comresearchgate.net ¹⁷O NMR is a key technique for addressing this question. However, detecting a distinct signal for O²⁻ in potassium silicate glasses has proven difficult. researchgate.net Some studies have concluded that if free oxide is present, its concentration is very low, likely less than 1 mol%. cdnsciencepub.comresearchgate.net This contrasts with interpretations from other techniques like X-ray Photoelectron Spectroscopy (XPS), leading to ongoing scientific discussion. cdnsciencepub.comiaea.org The challenge lies in the potential for broad linewidths and the uncertainty in the expected chemical shift for an O²⁻ species within the glass matrix. cdnsciencepub.comillinois.edu

Table 4: ¹⁷O NMR Chemical Shift Assignments for Oxygen Species in Silicate Systems

| Oxygen Species | Description | Approximate Chemical Shift Range (ppm, relative to H₂O) | Reference |

|---|---|---|---|

| Bridging Oxygen (BO) | Si-O-Si | 45 - 85 | illinois.edu |

| Non-Bridging Oxygen (NBO) | Si-O⁻ or Si-OH | 35 - 55 | illinois.edu |

Table of Compounds Mentioned

| Compound Name | Chemical Formula / System |

|---|---|

| Potassium orthosilicate (B98303) | K₄SiO₄ |

| Potassium silicate | K₂O-SiO₂ |

| Potassium pyrosilicate | K₆Si₂O₇ |

| Potassium disilicate | K₂Si₂O₅ |

| Silica | SiO₂ |

| Potassium hydroxide (B78521) | KOH |

| Sodium silicate | Na₂O-SiO₂ |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. lehigh.edu In the context of glass science, XPS is particularly valuable for probing the chemical environment of constituent atoms, such as silicon, oxygen, and alkali modifiers like potassium. The technique involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. lehigh.edu This information allows for the identification of elements and, more importantly, the determination of their bonding states through small shifts in the measured kinetic energies. researchgate.net

The high-resolution O1s XPS spectrum is a powerful tool for quantifying the different types of oxygen bonding in silicate glasses, a concept known as oxygen speciation. cdnsciencepub.com In potassium silicate glasses, the O1s spectrum is typically well-resolved into two distinct symmetric peaks. cdnsciencepub.comresearchgate.net

Bridging Oxygen (BO): This refers to oxygen atoms that form a bridge between two silicon tetrahedra (Si-O-Si). These atoms are characteristic of a polymerized silicate network. In the O1s spectrum, the BO signal appears as a broader peak at a higher binding energy. cdnsciencepub.comanu.edu.au

Non-Bridging Oxygen (NBO): This refers to oxygen atoms bonded to only one silicon atom and are associated with a network-modifying cation, such as potassium (Si-O⁻ K⁺). The presence of NBOs signifies depolymerization of the silicate network. The O1s spectrum represents NBOs as a narrower peak at a lower binding energy. cdnsciencepub.comresearchgate.net

Crucially, XPS studies on potassium silicate glasses have shown that this lower-energy peak also includes the signal from any "free oxide" (O²⁻), such as K-O-K linkages. cdnsciencepub.com Therefore, the peak represents the combined contribution of NBO + O²⁻. By deconvoluting the O1s spectrum and calculating the areas of these peaks, the mole fractions of BO and NBO + O²⁻ can be determined. cdnsciencepub.com This analysis has been instrumental in demonstrating that with increasing K₂O content, the proportion of NBOs increases, and at high concentrations, free oxide becomes a notable species. cdnsciencepub.comscholaris.ca

| Nominal K₂O (mol%) | Measured K₂O (mol%) | mol% BO | mol% (NBO + O²⁻) |

|---|---|---|---|

| 10 | 10.1 | 80.1 | 19.9 |

| 20 | 19.5 | 61.0 | 39.0 |

| 27 | 26.5 | 47.8 | 52.2 |

| 32 | 31.0 | 39.4 | 60.6 |

| 35 | 33.1 | 35.7 | 64.3 |

This table presents representative data on the mole fractions of Bridging Oxygen (BO) and the combined Non-Bridging Oxygen and Free Oxide (NBO + O²⁻) in potassium silicate glasses as determined by fitting O1s XPS spectra. The data shows a clear trend of decreasing BO and increasing NBO + O²⁻ with higher concentrations of the network modifier, K₂O. cdnsciencepub.com

Thermal Analysis for Phase Transitions and Structural Changes

Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. These methods are widely used to characterize materials like glasses by identifying phase transitions such as glass transition, crystallization, and melting. trb.org For potassium orthosilicate and related glass-forming systems, thermal analysis provides critical insights into the material's thermal stability and structural transformations upon heating and cooling.

Differential Thermal Analysis (DTA) is a key thermal analysis technique for studying the properties of glass-forming materials like potassium silicate. trb.org The method involves heating or cooling a sample and a thermally inert reference material under identical conditions. The temperature difference between the sample and the reference is monitored and plotted against temperature. This plot, or thermogram, reveals thermal events in the sample as deviations from the baseline. trb.org

For a glass, a typical DTA heating curve shows several key features:

Glass Transition Temperature (T₉): An endothermic shift in the baseline corresponding to the transformation from a rigid glassy state to a supercooled liquid.

Crystallization Temperature (Tₓ): A sharp exothermic peak indicating the rearrangement of the amorphous structure into a more ordered crystalline state.

Melting Temperature (Tₘ): An endothermic peak showing the transition from the crystalline solid to the liquid state.

The glass-forming tendency of a material is closely related to these characteristic temperatures. A common indicator of glass stability is the width of the supercooled liquid region, given by the difference ΔT = Tₓ - T₉. A larger ΔT value suggests a higher resistance to crystallization upon heating and, by extension, a better glass-forming ability. ijarse.com In the potassium silicate system, the glass-forming range is wide, particularly near eutectic compositions. geologyscience.ru The presence of a deep eutectic significantly lowers the liquidus temperature, which allows the melt to be cooled to a highly viscous state below Tₘ without crystallizing, thus facilitating glass formation. geologyscience.ru

| Thermal Event | Symbol | Typical Temperature (°C) | Description |

|---|---|---|---|

| Glass Transition | T₉ | 450 - 550 | Onset of viscous flow; transition from solid glass to supercooled liquid. |

| Onset of Crystallization | Tₓ | 700 - 850 | Temperature at which crystallization begins from the supercooled liquid. |

| Melting Point | Tₘ | 950 - 1050 | Temperature at which the crystalline phase melts into a liquid. |

This table illustrates the typical thermal events and their corresponding temperature ranges that can be identified using Differential Thermal Analysis (DTA) for a glass-forming potassium silicate composition. The difference between Tₓ and T₉ is a key parameter for assessing the glass-forming tendency.

Chemical Reactivity and Mechanistic Studies

Hydrolytic Pathways and Resulting Species

The reactivity of potassium orthosilicate (B98303) in aqueous environments is primarily dictated by its hydrolysis, a process that leads to the formation of various silicic acid species. The subsequent behavior of these species is heavily influenced by the solution's conditions, particularly pH.

In aqueous solutions, potassium orthosilicate (K₄SiO₄) dissociates and undergoes hydrolysis, a critical reaction that releases orthosilicic acid (H₄SiO₄), also known as monosilicic acid. This process involves the protonation of the orthosilicate anion (SiO₄⁴⁻). Gastrointestinal absorption of silicon is only possible after the hydrolysis of dietary silicon compounds into orthosilicic acid. googleapis.com

Orthosilicic acid is the simplest soluble form of silica (B1680970), featuring a central silicon atom tetrahedrally coordinated to four hydroxyl (-OH) groups. nih.govnichem.solutions It is a weak acid with a pKa of approximately 9.8. nih.gov At concentrations below its solubility limit (around 100-200 ppm), orthosilicic acid can remain stable in its monomeric form. nih.gov However, at higher concentrations, it readily undergoes condensation reactions. nih.govnichem.solutions

The initial step in this process is the formation of disilicic acid through the condensation of two orthosilicic acid molecules, which also generates a water molecule. This process can continue, forming a range of small oligomers and polymers, including cyclic species. nih.gov These various dissolved silica forms are collectively referred to as silicic acid species. santos.comusda.gov

The polymerization of silicic acid is profoundly dependent on the pH of the solution, which governs the rate and mechanism of the condensation reactions. researchgate.netnih.gov The stability of monomeric silicic acid is at its maximum around pH 2. researchgate.net The polymerization process is catalyzed by different species depending on the pH range. mdpi.com

Acid-Catalyzed Polymerization (pH < ~2): Below a pH of approximately 1.7-2, the polymerization is catalyzed by hydrogen ions (H⁺). mdpi.com The reaction rate in this strongly acidic region is proportional to the H⁺ concentration. nih.gov This mechanism involves the protonation of a silanol (B1196071) group (Si-OH), making it more susceptible to nucleophilic attack by a neutral silanol group, leading to the formation of linear or weakly branched polymer chains. mdpi.com

Base-Catalyzed Polymerization (pH > ~2): Above pH 2, the reaction is catalyzed by hydroxyl ions (OH⁻). mdpi.com A small fraction of orthosilicic acid molecules will be ionized (deprotonated) even at neutral pH, and these ionized species react readily with neutral orthosilicic acid molecules to form oligomers. nih.gov The condensation rate increases significantly as the pH rises from 3, reaching a maximum rate in the pH range of 7 to 9. nih.govrsc.org Specifically, the rate of polymerization has been observed to be greatest at a pH of approximately 8.3. nih.gov This is because the concentration of the reactive ionized Si(OH)₃O⁻ species increases, facilitating condensation with neutral Si(OH)₄ molecules. rsc.org

Polymerization at Neutral and Near-Neutral pH: In the pH range of 7-8, silicic acid is most unstable and polymerization is rapid. researchgate.net At pH values below 7, the primary silica particles formed are nearly uncharged, which allows them to aggregate and form three-dimensional gel structures, especially at higher silicon concentrations. rsc.org

The dynamics of this process are also influenced by temperature and ionic strength, with increased temperature and ionic strength generally accelerating the rate of polymerization. researchgate.netnih.gov

| pH Range | Primary Catalyzing Species | Relative Polymerization Rate | Resulting Structures |

|---|---|---|---|

| < 2 | H⁺ | Increases with decreasing pH | Preferentially linear or weakly branched chains mdpi.com |

| ~ 2 | - | Minimum / Most Stable researchgate.net | Monomeric silicic acid is most stable researchgate.net |

| > 3 | OH⁻ | Increases with pH mdpi.com | More highly cross-linked polymers and aggregates rsc.org |

| 7 - 9 | OH⁻ | Maximum nih.gov | Rapid formation of aggregates and gels researchgate.netrsc.org |

Reaction Mechanisms in Synthesis and Transformation

Potassium orthosilicate is synthesized through high-temperature reactions and can be transformed through reactions with acids to produce other valuable silicon compounds.

A primary method for synthesizing potassium silicate (B1173343) involves the direct, high-temperature reaction of silica (silicon dioxide, SiO₂) with potassium hydroxide (B78521) (KOH). wikipedia.org This process is typically carried out by fusing the reactants in a furnace. stackexchange.com The idealized equation for this reaction is:

nSiO₂ + 2KOH → K₂O·nSiO₂ + H₂O wikipedia.org

The fusion temperature for this reaction can be as high as 1350°C. stackexchange.com Another common industrial method involves reacting high-silica sand with potassium carbonate (K₂CO₃) at temperatures ranging from 1100°F to 2300°F (approximately 593°C to 1260°C). usda.govresearchgate.net The resulting product is a glass-like solid that can be dissolved in water to form potassium silicate solutions. usda.gov

| Reactants | Reaction Type | Typical Temperature Range | Reference |

|---|---|---|---|

| Silica (SiO₂) and Potassium Hydroxide (KOH) | Direct Fusion | ~1350°C | stackexchange.com |

| Silica Sand (SiO₂) and Potassium Carbonate (K₂CO₃) | Calcination / Fusion | 593°C - 1260°C | usda.gov |

When aqueous solutions of potassium silicate are treated with acid, the silicate ions are neutralized, leading to the reformation of silica. wikipedia.org This reaction is fundamental to the production of orthosilicic acid and its subsequent polymerized forms. The process involves carefully acidifying a potassium silicate solution, often with acids like hydrochloric acid, sulfuric acid, or phosphoric acid. googleapis.comscienceinhydroponics.comscienceinhydroponics.com

The mechanism involves the protonation of silicate anions to form monomeric silicic acid (Si(OH)₄). googleapis.comnichem.solutions If the concentration of the resulting silicic acid exceeds its solubility limit, it will begin to polymerize, as described in section 5.1.2. By controlling reaction conditions such as pH, temperature, and the presence of stabilizing agents, it is possible to generate stable solutions of orthosilicic acid. scienceinhydroponics.comscienceinhydroponics.com For instance, the hydrolysis of a silicate in an acid solution with a pH between 0 and 4, in the presence of a solvent agent like glycerol, can be used to prepare orthosilicic acid. googleapis.com

The silicate species derived from potassium orthosilicate can react with other metal ions in solution to form mixed metal silicates. For example, in geopolymer synthesis, potassium silicate solutions are reacted with an aluminum source like metakaolin. Under hydrothermal curing conditions (e.g., 180°C), this can lead to the formation of crystalline potassium aluminum silicate phases. csic.es

Furthermore, the interaction of silicic acid with various metal cations can be complex. The presence of certain metal ions, such as aluminum, iron, and thorium, can inhibit the polymerization of silicic acid through complexation. researchgate.net This indicates the formation of soluble or insoluble metal-silicate complexes, preventing the self-condensation of silicic acid monomers. Other research has explored the addition of compounds like potassium methyl siliconate into silicate solutions to form thin, water-resistant coating layers on metal surfaces. researchgate.net

Catalytic Reaction Mechanisms

In complex aqueous solutions, particularly those involving aluminosilicates, potassium ions can play a role in the formation and longevity of various solute species. In highly alkaline media, surprisingly high concentrations of different aluminosilicate (B74896) solutes can be achieved, at least temporarily. The stability of these homogeneous solutions depends on factors such as pH, the nature of the cations present (like potassium), and the concentrations of aluminum and silicon. researchgate.net The presence of cations influences the equilibrium and condensation reactions of silicate and aluminate species in solution.

While the primary role is often attributed to pH, the specific cation can influence the structure and stability of intermediate polysilicate or aluminosilicate complexes that exist in solution prior to the formation of a solid phase. academie-sciences.fr

Potassium silicate-based materials have been employed as effective heterogeneous catalysts in the transesterification of triglycerides to produce biodiesel (Fatty Acid Methyl Esters, or FAME). The reaction mechanism generally follows a series of three reversible steps where triglycerides (TAG) are converted first to diglycerides (DAG), then to monoglycerides (MAG), and finally to glycerol, with a molecule of FAME being released at each step. scispace.comsapub.org

The catalytic activity of potassium-based catalysts, such as potassium carbonate (K₂CO₃) supported on silica (SiO₂), is attributed to their basicity. scispace.com The mechanism on these solid bases involves the following key steps:

Activation of Methanol : The reaction is initiated by the interaction of methanol with the basic sites of the catalyst. A proton is abstracted from the methanol molecule to form a methoxide anion (CH₃O⁻). This methoxide anion is a powerful nucleophile.

Nucleophilic Attack : The methoxide anion then attacks the electrophilic carbonyl carbon of the triglyceride molecule. This leads to the formation of a tetrahedral intermediate.

Formation of FAME and Diglyceride : The tetrahedral intermediate breaks down to form a fatty acid methyl ester (FAME) and a diglyceride anion.

Regeneration of the Catalyst : The diglyceride anion then reacts with a protonated catalyst site, regenerating the active basic site and forming the diglyceride molecule.

This sequence of reactions is repeated for the diglyceride and monoglyceride until the conversion to FAME and glycerol is complete. researchgate.net The efficiency of the catalyst is linked to the number and strength of its basic sites. Higher loading of potassium compounds on a support like silica generally leads to stronger basicity and higher catalytic activity. scispace.com For instance, a biodiesel yield of up to 98.10% has been achieved using a K₂CO₃/SiO₂ catalyst. sapub.org

| Catalyst | Oil Source | Achieved Yield | Key Finding |

|---|---|---|---|

| K₂CO₃/SiO₂ | Palm Oil | 98.10% | Higher K₂CO₃ loading enhances the number of basic sites, leading to higher activity. scispace.comsapub.org |

| Kalsilite (KAlSiO₄) | Soybean Oil | 54.4% (unmodified) | The catalytic activity of kalsilite can be significantly enhanced by modification with lithium. hep.com.cn |

| Lithium-modified Kalsilite | Soybean Oil | 100% | Achieved high yield at a lower reaction temperature (120°C) compared to the unmodified catalyst. hep.com.cn |

Interaction with Other Chemical Species

In aqueous solutions, aluminum oxychloride has been shown to interact with orthosilicic acid to form complexes. dnu.dp.ua Quantum-chemical modeling and experimental studies have confirmed that aluminum oxychloride interacts preferentially with the monomeric form of orthosilicic acid at a pH of 7.5. dnu.dp.ua

The proposed mechanism involves the formation of complexes with a general composition of [Al(H₂O)₅–L]²⁺ and [Al(OH)(H₂O)₄–L]⁺, where L represents monomeric, dimeric, or trimeric forms of orthosilicate acid. dnu.dp.ua The formation of a direct Al-O-Si bond is central to this complexation. For example, a potential complex formed is [Al(H₂O)₅–OSi(OH)₃]²⁺. Calculations of the formation energy for these complexes have been performed, and it was noted that the nature of the orthosilicate acid (monomeric, dimeric, or trimeric) does not significantly affect the binding energy between the aluminum and oxygen atoms in the complexes. dnu.dp.ua This interaction is important in understanding the behavior of aluminum and silicon in aqueous environments and has implications for processes like water treatment where aluminum-based coagulants are used.

Potassium-based adsorbents, particularly potassium carbonate supported on porous materials like silica or alumina (B75360), are effective for capturing carbon dioxide (CO₂). The fundamental reaction mechanism for CO₂ capture by potassium carbonate in the presence of water vapor is as follows:

K₂CO₃ + CO₂ + H₂O ⇌ 2KHCO₃

This reaction shows that the presence of water is essential for the carbonation of K₂CO₃ to form potassium bicarbonate (KHCO₃). The process is reversible, and the adsorbent can be regenerated by increasing the temperature, which shifts the equilibrium back to the left, releasing the captured CO₂. mdpi.com

Kinetic studies on modified potassium-based adsorbents have shown that the CO₂ adsorption process is complex and can be described by models such as the Avrami fractional kinetic model. mdpi.comnih.govresearchgate.net This suggests a multi-path adsorption process that is dependent on the availability and activity of adsorption sites. The reaction kinetics are influenced by several operational parameters.

| Parameter | Optimal Value |

|---|---|

| Adsorption Temperature | 60 °C |

| Water Vapor Concentration | 15% |

| CO₂ Concentration | 12.5% |

| Total Gas Volume | 500 mL/min |

Source: Data from a study on modified potassium-based adsorbents. mdpi.comnih.govresearchgate.net

Under these optimal conditions, a CO₂ adsorption capacity of 1.5979 mmol/g has been achieved. mdpi.com The microstructure of the support material is critical; a high specific surface area and pore volume enhance the CO₂ adsorption performance by improving the dispersion of the active K₂CO₃ component. mdpi.comnih.govresearchgate.net

Reaction Dynamics in Glass-Forming Batches (e.g., K₂CO₃-SiO₂)

K₂CO₃ + nSiO₂ → K₂O·nSiO₂ + CO₂

This reaction is initiated at temperatures well below the decomposition temperature of pure potassium carbonate and can occur in a solid-solid phase at temperatures relevant to industrial glass manufacturing, typically above 800°C agridaeus.comdtu.dk.

Research Findings

Detailed studies have elucidated the mechanism and kinetics of the reaction between potassium carbonate and silica sand. The reaction initiates at the contact points between the K₂CO₃ and SiO₂ particles dtu.dk. This initial stage is characterized by surface diffusion of the potassium carbonate, which reacts with the fresh silica surface to form a thin product layer of potassium silicate dtu.dk. As the reaction proceeds, this product layer envelops the silica grain dtu.dk.

Further reaction is then controlled by the diffusion of the reactants through this continuously thickening potassium silicate layer dtu.dk. The formed potassium silicate is amorphous and can act as a binding agent, connecting multiple silica grains, a key step in the formation of the glass matrix dtu.dk. The reaction can be influenced by several factors, including temperature, the partial pressure of carbon dioxide (CO₂), the particle size of the reactants, and the degree of mixing between the solid particles dtu.dkdtu.dk.

The reaction rate demonstrates a clear dependence on temperature. As the temperature increases, the rate of reaction also increases dtu.dk. Conversely, an increased partial pressure of CO₂ in the surrounding atmosphere has been shown to decrease the reaction rate dtu.dk. This is because the forward reaction involves the release of CO₂, and a higher concentration of this gas product impedes the reaction equilibrium.

The physical characteristics of the reactants also play a significant role. Smaller particle sizes of K₂CO₃ lead to a higher reaction rate due to the increased surface area available for reaction dtu.dk. Similarly, thorough mixing of the K₂CO₃ and SiO₂ powders enhances the contact between the solid particles, resulting in a significantly higher reaction rate compared to segregated reactants dtu.dk.

Interactive Data Tables

The following tables summarize the key findings from research on the reaction dynamics between potassium carbonate and silicon dioxide.

Table 1: Influence of Temperature on K₂CO₃ Conversion

This table shows the effect of increasing temperature on the conversion of potassium carbonate when reacting with silica sand. The data indicates a positive correlation between temperature and the reaction rate.

| Temperature (°C) | Atmosphere | Reactant Ratio (K₂CO₃:SiO₂) | Isothermal Time (h) | K₂CO₃ Conversion (%) |

| 800 | Pure N₂ | 3:100 (by mass) | 4 | Reasonably High |

| 850 | Pure N₂ | 3:100 (by mass) | 4 | Fully Converted |

Source: Adapted from studies on solid-state reactions in fluidized beds. dtu.dkdtu.dk

Table 2: Effect of CO₂ Partial Pressure and Reactant Mixing on Reaction Rate

This table illustrates how the reaction environment and the physical arrangement of the reactants affect the rate of reaction. A higher CO₂ partial pressure slows the reaction, while better mixing accelerates it.

| Mixing Condition | CO₂ Partial Pressure | Temperature (°C) | Key Finding on Reaction Rate |

| Well-mixed particles | Low (e.g., Pure N₂) | > 800 | Significantly higher reaction rate |

| Segregated particles | Low (e.g., Pure N₂) | > 800 | Lower reaction rate compared to well-mixed |

| Well-mixed particles | High (e.g., Pure CO₂) | 800 | Reaction rate decreases with increasing CO₂ partial pressure |

Source: Based on thermogravimetric analysis and SEM-EDX studies. dtu.dkdtu.dk

Theoretical and Computational Chemistry of Potassium Orthosilicate Systems

Quantum Chemical Investigations

Quantum chemical investigations provide fundamental insights into the electronic structure, bonding, and reactivity of potassium orthosilicate (B98303) at the atomic level. These computational methods are essential for interpreting experimental data and predicting material properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of materials. While specific DFT studies focusing exclusively on potassium orthosilicate (K₄SiO₄) are not abundant in the literature, valuable insights can be drawn from studies on analogous alkali silicate (B1173343) systems, such as lithium orthosilicate (Li₄SiO₄), and alkali silicate glasses containing potassium. osti.govaps.org

DFT calculations on alkali silicates reveal the distribution of electron density and the nature of chemical bonds. In these systems, the fundamental building block is the [SiO₄]⁴⁻ tetrahedron. The electronic structure is characterized by a valence band primarily composed of O 2p orbitals and a conduction band formed by Si 3s and 3p orbitals, with contributions from the alkali metal orbitals.

For lithium orthosilicate, a material analogous to potassium orthosilicate, DFT calculations have determined its electronic band structure and density of states (DOS). aps.org These calculations show that Li₄SiO₄ is an insulator with a significant band gap. The valence bands are mainly formed by the p orbitals of oxygen, while the s orbitals of silicon contribute to the lower portions of the valence bands. The conduction bands are primarily composed of Si p orbitals. The lithium orbitals contribute to both the valence and conduction bands. aps.org It is expected that potassium orthosilicate would exhibit similar electronic characteristics, with the potassium ions (K⁺) being highly ionic and having their states at higher energies.

The calculated electronic properties for monoclinic and triclinic phases of Li₄SiO₄ are summarized in the table below, which can serve as an approximation for potassium orthosilicate.

| Property | Monoclinic Li₄SiO₄ | Triclinic γ-Li₄SiO₄ |

| Band Gap (eV) | 5.24 (Direct) | 4.98 (Indirect) |

| Valence Band 1 Width (eV) | 6.17 | 5.81 |

| Valence Band 2 Width (eV) | 2.30 | 1.80 |

Data sourced from DFT calculations on Li₄SiO₄, serving as an analogue for K₄SiO₄. aps.org

Computational studies have shown that the adsorption of orthosilicic acid on calcium mineral surfaces involves electrostatic interactions and hydrogen bonding, with adsorption energies ranging from -1.21 to -1.72 eV. acs.org It is reasonable to infer that similar interactions govern the association of orthosilicic acid with potassium orthosilicate. The interaction would likely involve the formation of hydrogen bonds between the hydroxyl groups of orthosilicic acid and the oxygen atoms of the orthosilicate anion, as well as electrostatic interactions between the potassium cations and the electronegative oxygen atoms of the orthosilicic acid.

The structural properties and binding energies of complexes involving potassium orthosilicate are crucial for understanding its stability and reactivity. DFT calculations can provide precise information on bond lengths, bond angles, and the energy required to separate the constituent parts of a complex.

Studies on aluminosilicate (B74896) oligomers with various metal cations, including potassium, have shown that the binding energies are dependent on the charge and ionic radius of the cation. quantumatk.com For monovalent cations, the binding energy with an aluminosilicate dimer was found to be in the range of approximately 5.3 to 8.1 eV. quantumatk.com These findings suggest that the K⁺ ion forms a stable ionic bond with the silicate framework.

The table below presents a comparison of DFT-calculated binding energies for different monovalent cations with an aluminosilicate dimer, which can be considered analogous to the binding environment in potassium orthosilicate complexes.

| Cation | Binding Energy (eV) with Aluminosilicate Dimer |

| Li⁺ | ~7.5 |

| Na⁺ | ~6.5 |

| K⁺ | ~5.5 |

Data is analogous, derived from studies on aluminosilicate oligomers. quantumatk.com

These computational results indicate that the interaction of potassium with the silicate unit is predominantly electrostatic.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing insights into the structural evolution and dynamic properties of materials like potassium orthosilicate glasses.

MD simulations are instrumental in understanding the transition from a crystalline to an amorphous (glassy) state. This is typically achieved computationally by a "melt-quench" procedure, where a crystalline structure is heated to a high temperature to become a liquid and then cooled rapidly to form a glass. quantumatk.com This process allows for the investigation of the structural evolution of the silicate network.

In potassium silicate systems, MD simulations show that the addition of potassium oxide (K₂O) to silica (B1680970) (SiO₂) leads to the depolymerization of the silicate network. mdpi.comresearchgate.net The K⁺ ions act as network modifiers, breaking the bridging oxygen (BO) bonds (Si-O-Si) and creating non-bridging oxygen (NBO) atoms (Si-O⁻). mdpi.comresearchgate.net This results in a less interconnected and more fragmented silicate structure. The degree of polymerization is often described by the distribution of Qⁿ species, where 'n' represents the number of bridging oxygen atoms per SiO₄ tetrahedron.

The general trend observed in MD simulations of alkali silicate glasses is that with increasing alkali oxide content, the concentration of Q⁴ and Q³ species decreases, while the concentration of Q², Q¹, and Q⁰ species increases, indicating a more depolymerized network.

MD simulations, often in conjunction with DFT calculations, can be used to predict various properties of amorphous potassium orthosilicate.

Structural Properties: MD simulations provide detailed information about the atomic arrangement in the glassy state, including radial distribution functions (RDFs), coordination numbers, and bond angle distributions. For potassium silicate glasses, simulations reveal a well-defined short-range order, with silicon atoms tetrahedrally coordinated by oxygen. The K⁺ ions are found to be located in the vicinity of the NBOs, charge-compensating the negative charge on the silicate framework. researchgate.net

Dielectric Properties: The dielectric properties of materials are related to their ability to store electrical energy in an electric field. While specific simulations of the dielectric properties of amorphous potassium orthosilicate are not widely reported, studies on analogous amorphous silicates have shown that these properties can be calculated from the simulated atomic trajectories and electronic structure. ceu.es These calculations are important for understanding the insulating behavior of silicate glasses.

Vibrational Properties: MD simulations can be used to compute the vibrational density of states, which is related to the infrared (IR) and Raman spectra of the material. For potassium silicate glasses, the vibrational spectra are characterized by bands corresponding to the stretching and bending modes of the Si-O bonds within the SiO₄ tetrahedra. The positions of these bands are sensitive to the degree of network polymerization. For instance, the high-frequency stretching modes of bridging oxygens are at higher wavenumbers than those of non-bridging oxygens. mdpi.com

The following table summarizes the typical vibrational band assignments for silicate glasses, which are applicable to potassium orthosilicate systems.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Associated Structural Unit |

| Si-O-Si Symmetric Stretch | ~1050-1200 | Bridging Oxygen (BO) |

| Si-O⁻ Stretch | ~900-1000 | Non-Bridging Oxygen (NBO) |

| Si-O-Si Bend | ~800 | Bridging Oxygen (BO) |

| O-Si-O Bend | ~450-550 | SiO₄ Tetrahedron |

These are general ranges for silicate glasses and can vary with composition.

Thermodynamic Modeling and Polymorphic Stability

Evaluation of Relative Thermodynamic Stability of Polymorphs

The thermodynamic stability of a particular crystalline form, or polymorph, is a critical factor that dictates its behavior and prevalence under specific conditions of temperature and pressure. The relative stability of polymorphs is determined by their Gibbs free energy; the form with the lowest Gibbs free energy at a given condition is the most stable. dntb.gov.ua While extensive research exists on the polymorphism of compounds like silica (SiO₂), specific comparative studies evaluating the relative thermodynamic stability of different potassium orthosilicate (K₄SiO₄) polymorphs are not extensively detailed in publicly available literature.

However, the relative thermodynamic stability of different compounds within the potassium silicate (K₂O-SiO₂) system can be evaluated using their standard enthalpies of formation. These values indicate the energy change when a compound is formed from its constituent elements in their standard states and provide insight into the energetic favorability of different silicate structures. The CALPHAD (Calculation of Phase Diagrams) method is a powerful computational approach used to assess phase stability and thermodynamic properties of multi-component systems, including the K₂O-SiO₂ system. researchgate.netd-nb.info

Thermodynamic data for several key potassium silicate compounds have been determined experimentally and computationally. ntis.govcdc.gov These data are crucial for constructing phase diagrams and for modeling the behavior of these materials at high temperatures. researchgate.netresearchgate.net

| Compound Name | Chemical Formula | Standard Enthalpy of Formation (ΔfH°) (kJ/mol) |

|---|---|---|

| Potassium Metasilicate (B1246114) | K₂SiO₃ | -1548.08 |

| Potassium Disilicate | K₂Si₂O₅ | -2338.4 |

| Potassium Orthosilicate | K₄SiO₄ | -2401.6 |

Data sourced from multiple consistent thermodynamic databases and literature values. researchgate.netchemister.ru

Physicochemical Modeling of K₂O-SiO₂ Melts

Physicochemical modeling is essential for understanding the structure and properties of molten silicate systems, which are important in geology, materials science, and industrial processes. The K₂O-SiO₂ system, however, presents challenges for modeling due to contradictory data in the existing thermodynamic literature and the unstable behavior of melts with high potassium oxide content. mdpi.com

To overcome these challenges, modern modeling approaches combine thermodynamic calculations with experimental data, such as high-temperature Raman spectroscopy. mdpi.com These models consider the melt as a solution of various structural units or Q-species (Qⁿ), where 'n' represents the number of bridging oxygen atoms connecting the central SiO₄ tetrahedron to other tetrahedra. The distribution of these Q-species varies with the melt's composition and temperature. mdpi.com Models often consider stoichiometric compounds like SiO₂, K₂Si₂O₅, K₂SiO₃, and K₄SiO₄ as components within the liquid phase. researchgate.netmdpi.com

One successful approach is the associated-solution model, which presumes the formation of silicon-oxygen groups of various sizes and configurations. researchgate.net Another method is the CALPHAD approach, which may use an ionic two-sublattice model to describe the liquid phase, treating it as a solution of cations (like K⁺) and various anionic species (like O²⁻, SiO₄⁴⁻, and neutral SiO₂). d-nb.infomdpi.com By fitting the model parameters to experimental data, including phase diagrams and spectroscopic results, a consistent set of thermodynamic properties for the structural units can be derived. mdpi.com This allows for the prediction of the melt structure and properties over a range of compositions and temperatures. researchgate.netmdpi.com

| Structural Unit (Qⁿ) | Description | Prevalence in K₂O-SiO₂ Melts |

|---|---|---|

| Q⁴ | Fully polymerized tetrahedron (SiO₂) | Dominant in silica-rich melts |

| Q³ | Tetrahedron with one non-bridging oxygen | Increases as K₂O is added, significant in disilicate compositions |

| Q² | Tetrahedron with two non-bridging oxygens (metasilicate chains) | Dominant around the metasilicate (K₂SiO₃) composition |

| Q¹ | Tetrahedron with three non-bridging oxygens (pyrosilicate dimers) | Increases in melts with K₂O content above metasilicate |

| Q⁰ | Isolated tetrahedron with four non-bridging oxygens (orthosilicate) | Becomes significant at compositions approaching orthosilicate (K₄SiO₄) |

Force Field Development and Parameterization for Silicate Systems

Molecular dynamics (MD) simulations are a powerful tool for investigating the atomic-level structure and dynamics of materials like potassium orthosilicate. The accuracy of these simulations is fundamentally dependent on the quality of the interatomic potential, or force field, which describes the energy of the system as a function of its atomic coordinates. Developing accurate and transferable force fields for silicate systems is a complex but critical area of computational chemistry.

A common approach involves creating force field parameters that are compatible with existing, widely-used force fields for biomolecules and solvents, such as CHARMM. This allows for the simulation of complex interfaces, for example, between a silicate surface and an aqueous biological system. The parameterization process for a new silicate force field typically involves optimizing parameters to reproduce known physical properties from either experimental data or high-fidelity ab initio (first-principles) calculations.

Key steps and methodologies in this process include:

Structural and Property Matching: Adjusting bond, angle, and dihedral parameters to match the experimental crystal geometry (bond lengths and angles) and mechanical properties of known silicate polymorphs, like α-quartz.

Vibrational Spectra: Refining force constants by fitting the calculated vibrational spectra to experimental results from techniques like infrared or Raman spectroscopy.

Interaction with Other Molecules: For surface simulations, parameters for non-bonded interactions (van der Waals and electrostatic) are often tuned to reproduce macroscopic properties like the contact angle of water on the silica surface.

Machine Learning and Optimization: Traditional parameterization can be slow and subject to bias. Newer methods employ machine learning techniques, such as Gaussian process regression and Bayesian optimization, to efficiently search the vast parameter space and find an optimal set of force field parameters that best reproduces a reference dataset, often derived from ab initio molecular dynamics simulations.

| Methodology | Target System Example | Properties for Parameterization | Key Advantage |

|---|---|---|---|

| Compatibility with Existing Force Fields | α-Quartz / Amorphous Silica | Crystal geometry, vibrational spectra, water interaction | Enables simulation of mixed solid/liquid systems (e.g., protein-silica) |

| Machine Learning / Bayesian Optimization | Glassy Silica (g-SiO₂) | Forces and energies from ab initio MD simulations | Efficient, less biased, and can yield highly accurate potentials |

| Composition-Dependent Parameterization | Lithium Borosilicate Glass | Density, mechanical moduli, NMR data on boron coordination | Allows a single force field to model a range of glass compositions accurately |

Advanced Material Science Applications and Research Paradigms

Ceramic and Refractory Materials Development

The utility of potassium orthosilicate (B98303) in the realm of ceramic and refractory materials is multifaceted, stemming from its capacity to act as a precursor, enhance high-temperature stability, and serve as an effective binding agent.

Precursor in Advanced Ceramics and Glass-Ceramics